molecular formula C14H20N2O4S B7636420 N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide

Cat. No.: B7636420
M. Wt: 312.39 g/mol
InChI Key: FFWNKXMWQCGWHN-UHFFFAOYSA-N
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Description

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclobutanecarboxamide core, substituted with a dimethylsulfamoyl and a methoxy group on the phenyl ring. The unique structural features of this compound make it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutanecarboxamide core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.

    Introduction of the dimethylsulfamoyl group:

    Methoxylation of the phenyl ring: The methoxy group can be introduced through an electrophilic aromatic substitution reaction using methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dimethylsulfamoyl group can enhance its binding affinity to certain proteins, while the methoxy group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-[4-methoxyphenyl]cyclobutanecarboxamide: Lacks the dimethylsulfamoyl group, potentially reducing its binding affinity to certain molecular targets.

    N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]butanamide: Similar structure but with a butanamide core instead of cyclobutanecarboxamide, which may alter its chemical properties and applications.

Uniqueness

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide is unique due to the combination of the cyclobutanecarboxamide core, dimethylsulfamoyl group, and methoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-16(2)21(18,19)13-9-11(7-8-12(13)20-3)15-14(17)10-5-4-6-10/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNKXMWQCGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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